molecular formula C10H11NO5 B8281584 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL CAS No. 200195-16-0

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL

Cat. No.: B8281584
CAS No.: 200195-16-0
M. Wt: 225.20 g/mol
InChI Key: FPPZKSNLDCNYFG-UHFFFAOYSA-N
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Description

5-(1,3-Dioxan-2-yl)-2-nitrophenol is a nitroaromatic compound featuring a 1,3-dioxane ring fused to a phenolic scaffold with a nitro substituent at the ortho position. The nitro group, a strong electron-withdrawing substituent, increases the acidity of the phenolic hydroxyl group, making it more reactive in acid-base and nucleophilic substitution reactions.

Properties

CAS No.

200195-16-0

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-(1,3-dioxan-2-yl)-2-nitrophenol

InChI

InChI=1S/C10H11NO5/c12-9-6-7(2-3-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2

InChI Key

FPPZKSNLDCNYFG-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL typically involves the reaction of 3-hydroxy-4-nitrophenol with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-oxo-4-nitro-phenyl)-1,3-dioxane.

    Reduction: Formation of 2-(3-hydroxy-4-amino-phenyl)-1,3-dioxane.

    Substitution: Formation of various substituted dioxane derivatives depending on the reagent used.

Scientific Research Applications

5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-DIOXAN-2-YL)-2-NITROPHENOL involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 5-(1,3-dioxan-2-yl)-2-nitrophenol and its analogs:

Compound Name CAS No. Substituents on Benzene Ring Dioxane Ring Features Functional Groups Key Properties
This compound Not Provided -NO₂ (ortho), -OH (para) Unsubstituted Nitro, Phenol, Dioxane High acidity, moderate polarity
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol 637024-23-8 -OCH₃ (ortho), -OH (para) 5,5-Dimethyl Methoxy, Phenol, Dioxane Lower acidity, higher lipophilicity
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol 182345-46-6 -OCH₃ (ortho), -OH (meta) 5,5-Dimethyl Methoxy, Phenol, Dioxane Steric hindrance, altered solubility
Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate 5663-12-7 -OCH₃ (ortho), ester (para) Unsubstituted Ester, Methoxy, Dioxane Ester hydrolysis susceptibility

Reactivity and Stability

  • Acidity: The nitro group in this compound significantly lowers the pKa of the phenolic hydroxyl compared to methoxy-substituted analogs (e.g., CAS 637024-23-8), making it a stronger acid .
  • Reduction Potential: Like other nitroaromatics, this compound may undergo reduction to form a diamine intermediate under conditions similar to SnCl₂-mediated reactions (e.g., 75°C in ethanol) . However, the dioxane ring could stabilize the intermediate against decomposition.
  • Thermal Stability : Nitro groups generally confer thermal instability, but the dioxane ring may mitigate this by distributing electron density. In contrast, methoxy derivatives (e.g., CAS 182345-46-6) are more thermally stable due to electron-donating substituents .

Research Findings and Challenges

  • Synthetic Challenges : The nitro group’s sensitivity may complicate purification, requiring low-temperature crystallization or inert atmospheres.
  • Comparative Performance: In catalytic hydrogenation, this compound likely exhibits faster reduction kinetics than methoxy analogs due to the nitro group’s electrophilicity .

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